molecular formula C5H3F3N2O2 B3009766 3-(Trifluoromethyl)imidazole-4-carboxylic acid CAS No. 1547005-85-5

3-(Trifluoromethyl)imidazole-4-carboxylic acid

Cat. No.: B3009766
CAS No.: 1547005-85-5
M. Wt: 180.086
InChI Key: OPOFGKUQJPDMSB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazole-4-carboxylic acid is a high-purity, multi-functional organic intermediate designed for advanced research and development. Its core structure, featuring an imidazole ring substituted with a carboxylic acid and an electron-withdrawing trifluoromethyl group, makes it a valuable scaffold in medicinal chemistry and drug discovery. The carboxylic acid moiety provides a versatile handle for further derivatization, such as forming amide bonds, while the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . While specific bioactivity data for this exact isomer is limited, closely related analogues have demonstrated significant research value. For instance, 6-trifluoromethyl-3H-benzoimidazole-4-carboxylic acid has been identified as a potent, nanomolar-range non-covalent inhibitor of CTX-M class A beta-lactamase, an enzyme that confers antibiotic resistance in bacteria . This highlights the potential of the trifluoromethyl-imidazole-carboxylate core in developing new therapeutic agents, particularly in the fight against antimicrobial resistance. Researchers can utilize this compound as a key precursor in synthesizing more complex molecules for various applications, including pharmaceutical intermediates, agrochemicals, and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOFGKUQJPDMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating in solvents such as acetic acid or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Trifluoromethyl)imidazole-4-carboxylic acid serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological systems.

Application Description
Organic SynthesisUsed as a precursor in synthesizing various pharmaceutical agents.
AgrochemicalsActs as an intermediate in the production of fungicides and herbicides.

Biological Applications

Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to interact with various enzymes involved in metabolic pathways, which can lead to therapeutic applications.

Pharmacological Properties
The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. Its mechanism involves modulation of signaling pathways that influence cell proliferation and apoptosis.

Case Studies

  • Neuroprotective Effects
    In a study involving recombinant E. coli cells, this compound was observed to enhance the production of neuroprotective compounds. This suggests potential applications in neurodegenerative disease treatments.
  • Anticancer Activity
    A series of experiments demonstrated that this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The results indicate a promising direction for future cancer therapies.

Industrial Applications

Material Science
The unique properties of this compound make it suitable for developing advanced materials with specific functionalities. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Chemical Reactions

The compound undergoes various chemical reactions that expand its utility:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduction reactions yield alcohols or amines.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Reaction Type Reagents Used Products Formed
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols, amines
SubstitutionNucleophiles (amines, thiols)Substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 3-(Trifluoromethyl)imidazole-4-carboxylic acid with related imidazole-carboxylic acid derivatives:

Compound Name Substituents Molecular Weight Key Applications/Activities References
This compound -CF₃ at C3, -COOH at C4 ~210.1 g/mol* Potential kinase inhibition, antimicrobial agents (inferred from structural analogs)
Olmesartan -COOH at C4, bulky benzyltetrazole and hydroxyisopropyl groups 446.5 g/mol Antihypertensive (angiotensin II receptor blocker)
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride -CF₃-phenyl at N1, -COOH at C4 310.7 g/mol Pharmaceutical intermediate (exact activity unspecified)
1H-Imidazole-4-carboxylic acid Unsubstituted imidazole ring, -COOH at C4 112.1 g/mol Building block for peptidomimetics, enzyme inhibitors
2-(3-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid -F-phenyl at C2, -CH₃ at C5, -COOH at C4 250.2 g/mol Investigational compound (potential kinase or GPCR modulation)
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Pyrazole core, -CF₃-benzyl at N1, -COOH at C3 328.3 g/mol Anticancer (induces autophagy via ERK/mTOR pathways in prostate cancer)

*Calculated based on molecular formula C₅H₃F₃N₂O₂.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in this compound increases logP compared to unsubstituted imidazole-4-carboxylic acid, enhancing membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2-3) and imidazole ring (pKa ~6-7) contribute to pH-dependent solubility, similar to olmesartan, which is formulated as a prodrug to improve bioavailability .
  • Stability : Trifluoromethyl groups resist metabolic oxidation, as seen in the pyrazole derivative (), which retains activity in cellular assays .

Biological Activity

3-(Trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique trifluoromethyl group and carboxylic acid moiety contribute to its diverse biological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position. This structural arrangement is significant as it enhances the compound's lipophilicity and biological activity.

Target Interactions

This compound interacts with various biological targets, primarily enzymes involved in critical metabolic pathways. Its trifluoromethyl group is known to increase potency by improving interactions with target proteins, such as through hydrogen bonding, which can lower the pKa of cyclic carbamates involved in enzyme inhibition.

Biochemical Pathways

Research indicates that imidazole derivatives can inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition disrupts cellular energy production, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cell wall biosynthesis pathways, particularly in bacteria such as Mycobacterium tuberculosis, where it inhibits the enzyme DprE1, crucial for arabinogalactan synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro studies demonstrate significant cytotoxic effects, with IC50 values indicating potent activity. For instance, modifications to related compounds have shown that trifluoromethyl substitutions can enhance anticancer efficacy by a factor of eight compared to non-fluorinated analogues .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study synthesized several derivatives of this compound and assessed their activity against MCF-7 cells. The lead compound exhibited an IC50 value of 2.63 μM, indicating strong anticancer potential .
  • Antimicrobial Activity :
    • The compound was tested against Mycobacterium tuberculosis, showing effective inhibition of DprE1 enzyme activity. This suggests its potential role in developing new anti-tuberculosis agents.

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell Line IC50 Value (μM) Mechanism of Action
AntimicrobialMycobacterium tuberculosisN/AInhibition of DprE1 enzyme involved in cell wall synthesis
AnticancerMCF-7 (Breast Cancer)2.63Induction of apoptosis via energy disruption
AnticancerPC-3 (Prostate Cancer)N/APotentially similar mechanisms as MCF-7

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)imidazole-4-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group into the imidazole ring via halogen-exchange reactions or direct fluorination. For example, analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS: 155377-19-8) are synthesized using triethylamine as a base in tetrahydrofuran (THF), followed by purification via column chromatography . Key parameters to optimize include reaction time (e.g., 3 days for phosphazene derivatives ), solvent polarity, and stoichiometric ratios of fluorinating agents. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1^1H and 19^{19}F NMR to confirm the trifluoromethyl group's presence and position (e.g., δ -60 to -70 ppm for CF3_3 in 19^{19}F NMR) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+ for C5_5H3_3F3_3N2_2O2_2 at m/z 184.02) and assess purity .
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for tetrachloromonospirocyclotriphosphazene derivatives .

Advanced Research Questions

Q. What mechanistic challenges arise during the trifluoromethylation of imidazole derivatives, and how can they be addressed?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group can destabilize intermediates, leading to side reactions like ring-opening or decarboxylation. Strategies include:
  • Low-temperature reactions : Mitigate thermal decomposition.
  • Catalytic systems : Use transition-metal catalysts (e.g., CuI) to enhance regioselectivity, as seen in analogous pyrazole syntheses .
  • Protecting groups : Temporarily shield the carboxylic acid moiety during fluorination to prevent undesired interactions .
    Comparative studies with structurally related compounds (e.g., 4-phenyl-5-(trifluoromethyl)imidazole-2-carboxylic acid, CAS: [504] ) highlight the importance of steric and electronic effects.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways:
  • Electrostatic potential surfaces : Identify electron-deficient regions (e.g., the C4 position of imidazole) prone to nucleophilic attack .
  • Transition-state analysis : Model activation energies for trifluoromethyl group retention under acidic/basic conditions.
    Published data on similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate ) suggest that computational predictions align with experimental outcomes when solvent effects are accounted for.

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethylated imidazoles across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For reproducibility:
  • Standardize solvents : Use deuterated DMSO or CDCl3_3 for NMR to minimize shifts .
  • Dynamic NMR experiments : Resolve tautomerism by analyzing temperature-dependent spectra (e.g., imidazole ring proton exchange ).
    Cross-reference with crystallographic data (e.g., bond lengths and angles ) to validate assignments.

Safety and Handling Considerations

  • Experimental precautions : Always use gloves, masks, and fume hoods to handle trifluoromethylated compounds, as recommended for imidazole derivatives .
  • Waste disposal : Segregate fluorinated waste and consult specialized disposal protocols to prevent environmental contamination .

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